Aminonucleósido de puromicina

Descripción general

Descripción

Puromycin aminonucleoside, also known as NSC 3056, is a derivative of the antibiotic puromycin. It is an aminonucleoside antibiotic that has been widely used in scientific research, particularly in nephrosis animal models. Puromycin aminonucleoside is known for its ability to induce apoptosis and inhibit specific enzymes such as dipeptidyl peptidase II and cytosol alanyl aminopeptidase .

Aplicaciones Científicas De Investigación

Puromycin aminonucleoside has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study enzyme inhibition and protein synthesis.

Biology: It is employed in cell culture studies to induce apoptosis and study cellular responses.

Medicine: It is used in nephrosis animal models to study kidney diseases and potential treatments.

Industry: It is utilized in the development of new antibiotics and therapeutic agents

Mecanismo De Acción

Target of Action

Puromycin aminonucleoside primarily targets the ribosome , a cellular machinery responsible for protein synthesis . It mimics the 3’ end of aminoacylated tRNAs that participate in the delivery of amino acids to elongating ribosomes . It also inhibits dipeptidyl-peptidase II (a serine peptidase) and cytosol alanyl aminopeptidase (a metallopeptidase) .

Mode of Action

Puromycin aminonucleoside inhibits protein synthesis by ribosome-catalyzed incorporation into the C-terminus of elongating nascent chains, blocking further extension and resulting in premature termination of translation . The 3’ position of the molecule contains an amide linkage instead of the normal ester linkage of tRNA, making the molecule much more resistant to hydrolysis and effectively stopping the ribosome .

Biochemical Pathways

The primary biochemical pathway affected by puromycin aminonucleoside is protein synthesis . By causing premature termination of translation, it disrupts the normal process of protein synthesis . This disruption can lead to a variety of downstream effects, including upregulation of immune response, inflammation, and cell-death-related processes .

Pharmacokinetics

It is known that the compound is toxic to both prokaryotic and eukaryotic cells, resulting in significant cell death at appropriate doses .

Result of Action

The primary result of puromycin aminonucleoside’s action is the inhibition of protein synthesis , leading to premature termination of translation . This can cause significant cellular damage, including the disruption of glomerular and tubular structures within kidney organoids . It can also induce kidney injury mediated by an intertwined network of inflammation, cytoskeletal re-arrangement, DNA damage, apoptosis, and cell death .

Action Environment

The action of puromycin aminonucleoside can be influenced by various environmental factors. For instance, it has been used to induce acute glomerular damage and model glomerular disease in kidney organoids . The specific environmental conditions under which these organoids are cultured could potentially influence the compound’s action, efficacy, and stability.

Safety and Hazards

When handling Puromycin aminonucleoside, it is advised to avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas .

Direcciones Futuras

Puromycin aminonucleoside has been used in research to induce acute glomerular damage and to model glomerular disease . It has also been used in the study of TRPC5 inhibition in puromycin aminonucleoside-treated rats, human iPSC-derived podocytes, and kidney organoids . These studies suggest that Puromycin aminonucleoside will continue to be a valuable tool in nephrology research.

Análisis Bioquímico

Biochemical Properties

Puromycin aminonucleoside interacts with various biomolecules during its action. It enters the A site of the ribosome and transfers to the growing chain, causing the formation of a puromycylated nascent chain and premature chain release . This interaction involves enzymes and proteins associated with the ribosome and protein synthesis .

Cellular Effects

Puromycin aminonucleoside has significant effects on various types of cells and cellular processes. It is known to induce apoptosis and can cause acute glomerular damage when used as a nephrotoxin . It influences cell function by affecting protein synthesis, which can have downstream effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of puromycin aminonucleoside involves its incorporation into the growing peptide chain during translation . It exerts its effects at the molecular level by binding to the ribosome and causing premature termination of protein synthesis . This involves interactions with biomolecules in the ribosome and changes in gene expression as a result of interrupted protein synthesis .

Temporal Effects in Laboratory Settings

The effects of puromycin aminonucleoside can change over time in laboratory settings. For instance, it has been observed to induce kidney injury in kidney organoids derived from induced pluripotent stem cells . This includes effects on the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of puromycin aminonucleoside can vary with different dosages in animal models. For instance, it has been used to induce acute glomerular damage in animal models of kidney disease . High doses can lead to toxic or adverse effects, such as significant kidney injury .

Transport and Distribution

Given its mechanism of action, it is likely that it interacts with the cellular machinery involved in protein synthesis, including transporters that move tRNA and other molecules involved in this process .

Subcellular Localization

Puromycin aminonucleoside acts at the ribosomes, which are located in the cytoplasm of the cell . Its effects on protein synthesis suggest that it may also interact with other components of the cell involved in this process, such as the endoplasmic reticulum and the Golgi apparatus .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Puromycin aminonucleoside is synthesized from puromycin by removing the amino acid moiety. The synthesis involves several steps, including the protection of functional groups, selective deprotection, and purification. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of puromycin aminonucleoside follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The production is carried out under controlled conditions to maintain the stability and activity of the compound .

Análisis De Reacciones Químicas

Types of Reactions

Puromycin aminonucleoside undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify its functional groups, altering its biological activity.

Substitution: Substitution reactions can introduce new functional groups, enhancing its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various derivatives of puromycin aminonucleoside with altered biological activities.

Comparación Con Compuestos Similares

Similar Compounds

Puromycin: The parent compound from which puromycin aminonucleoside is derived.

Aminoglycosides: A class of antibiotics with similar structural features.

Dipeptidyl peptidase inhibitors: Compounds that inhibit the same enzyme targets

Uniqueness

Puromycin aminonucleoside is unique due to its specific inhibition of dipeptidyl peptidase II and cytosol alanyl aminopeptidase, which distinguishes it from other aminoglycosides and dipeptidyl peptidase inhibitors. Its ability to induce apoptosis and its use in nephrosis animal models further highlight its distinct properties .

Propiedades

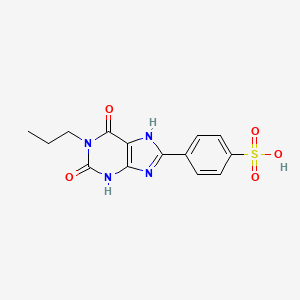

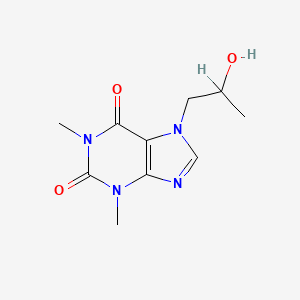

IUPAC Name |

4-amino-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N6O3/c1-17(2)10-8-11(15-4-14-10)18(5-16-8)12-9(20)7(13)6(3-19)21-12/h4-7,9,12,19-20H,3,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYSMHWILUNYBFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859027 | |

| Record name | 9-(3-Amino-3-deoxypentofuranosyl)-N,N-dimethyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58-60-6 | |

| Record name | Aminonucleoside | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3056 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of puromycin aminonucleoside in the kidney?

A1: Puromycin aminonucleoside primarily targets podocytes, the specialized cells lining the glomerular capillaries responsible for maintaining the filtration barrier in the kidney [, , , , , , ].

Q2: How does puromycin aminonucleoside affect podocytes?

A2: PAN induces various structural and functional changes in podocytes, including:

- Foot Process Effacement: PAN causes the flattening and fusion of podocyte foot processes, leading to a disruption of the slit diaphragm, a critical component of the glomerular filtration barrier [, , , , ]. This disruption contributes to the development of proteinuria, a hallmark of nephrotic syndrome.

- Cytoskeletal Disruption: PAN disrupts the actin cytoskeleton of podocytes, affecting their shape, adhesion, and overall function [, ]. This disruption further contributes to foot process effacement and proteinuria.

- Apoptosis: Research suggests that PAN can induce apoptosis (programmed cell death) in podocytes, potentially contributing to the loss of these cells and the progression of glomerular damage [, , , , ].

- Oxidative Stress: PAN is believed to increase oxidative stress in podocytes [, , , ]. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, can damage cellular components and contribute to apoptosis.

Q3: Does puromycin aminonucleoside only affect podocytes?

A3: While podocytes are the primary target, research indicates that PAN can also induce changes in other renal cells, including:

- Glomerular Endothelial Cells: PAN can cause apoptosis in glomerular endothelial cells, contributing to the overall glomerular damage [].

- Tubular Epithelial Cells: Studies indicate PAN can lead to tubular injury and dysfunction, potentially contributing to the overall decline in renal function observed in PAN-induced nephrosis [, , , ].

Q4: How does the effect of puromycin aminonucleoside on renal cells translate to the clinical manifestations of nephrotic syndrome?

A4: The damage to podocytes, particularly foot process effacement, leads to increased permeability of the glomerular filtration barrier. This allows proteins, primarily albumin, to leak into the urine, resulting in proteinuria, a defining characteristic of nephrotic syndrome. The loss of albumin in the urine contributes to hypoalbuminemia (low blood albumin levels) []. As the disease progresses, the combined damage to podocytes, other glomerular cells, and potentially tubular cells contributes to a decline in renal function, evidenced by decreased glomerular filtration rate and impaired ability to concentrate urine [, , , ].

Q5: What is the molecular formula and weight of puromycin aminonucleoside?

A5: The molecular formula of puromycin aminonucleoside is C22H29N7O5, and its molecular weight is 471.52 g/mol.

Q6: What is known about the absorption, distribution, metabolism, and excretion of puromycin aminonucleoside in rats?

A6: While detailed pharmacokinetic studies are limited, research indicates that PAN is rapidly absorbed after injection in rats []. The compound is distributed to various tissues, including the kidney. The exact metabolic pathways of PAN are not fully understood.

Q7: What are the common in vivo models used to study puromycin aminonucleoside-induced nephrosis?

A7: Rats, particularly Sprague-Dawley rats, are the most common in vivo model for PAN-induced nephrosis [, , , , , , , , , , , , , ]. Researchers administer PAN to rats, typically through a single intravenous injection or multiple subcutaneous injections, to induce a nephrotic syndrome closely resembling minimal change disease in humans [, , ].

Q8: Are there in vitro models to study puromycin aminonucleoside effects?

A8: Yes, researchers have developed in vitro models using cultured podocytes to study the direct effects of PAN on these cells [, , ]. These models are useful for investigating specific cellular and molecular mechanisms involved in PAN-induced podocyte injury.

Q9: Can the effects of puromycin aminonucleoside be modulated in experimental models?

A9: Yes, studies have shown that various interventions can influence the course of PAN-induced nephrosis in rats:

- Antioxidants: Administration of antioxidants, such as vitamin E and probucol, has demonstrated protective effects against renal injury in chronic PAN models [, , ].

- Angiotensin-Converting Enzyme (ACE) Inhibitors: Research on the effects of ACE inhibitors, like enalapril and captopril, on PAN-induced nephrosis has yielded mixed results. Some studies found a reduction in proteinuria with ACE inhibitors, while others did not observe significant benefits on the overall disease progression [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]-, monohydrochloride](/img/structure/B1679796.png)

![(2R)-2-amino-N-[(2S,3R,4R)-4-amino-1,3-dihydroxy-5-oxopentan-2-yl]propanamide](/img/structure/B1679802.png)

![N-[1-(5-chloro-2,3-dimethoxyphenyl)ethyl]-2-methylsulfonyl-5-piperazin-1-ylaniline;hydrochloride](/img/structure/B1679804.png)

![5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile](/img/structure/B1679805.png)